An In-depth Technical Guide to Calculating the Rotational Energy Barrier of 1,1'-Bianthracene
An In-depth Technical Guide to Calculating the Rotational Energy Barrier of 1,1'-Bianthracene
Abstract
This comprehensive technical guide provides a detailed exploration of the methodologies for determining the rotational energy barrier of 1,1'-bianthracene, a molecule of significant interest due to its atropisomeric properties. This document is intended for researchers, scientists, and drug development professionals, offering in-depth, field-proven insights into both experimental and computational approaches. The guide is structured to provide not just procedural steps, but also the underlying scientific rationale, ensuring a thorough understanding of the principles and techniques involved. We will delve into the experimental determination using Dynamic Nuclear Magnetic Resonance (DNMR) spectroscopy and the computational modeling via Density Functional Theory (DFT), providing a holistic view of the process.
Introduction: The Significance of Atropisomerism and Rotational Barriers
Atropisomerism is a unique form of stereoisomerism arising from hindered rotation around a single bond, where the rotational energy barrier is high enough to allow for the isolation of individual rotational isomers, or "atropisomers".[1] These stereoisomers are not a result of a traditional chiral center but rather a chiral axis. The stability of atropisomers is directly related to the magnitude of the rotational energy barrier; a higher barrier corresponds to a slower rate of interconversion and greater configurational stability.
1,1'-Bianthracene is a classic example of a molecule exhibiting atropisomerism. The steric hindrance between the hydrogen atoms on the aromatic rings restricts free rotation around the C1-C1' single bond. Understanding the rotational energy barrier of 1,1'-bianthracene is crucial for several reasons:
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Chiral Ligand Design: Enantiomerically pure atropisomers are widely used as chiral ligands in asymmetric catalysis. The stereochemical outcome of these reactions is often dictated by the conformational rigidity of the ligand, which is a direct consequence of the rotational barrier.
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Drug Development: Many biologically active molecules are atropisomers. The different atropisomers of a drug can have vastly different pharmacological and toxicological profiles. Therefore, determining the rotational barrier is essential for understanding the drug's stability, metabolism, and mechanism of action.
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Materials Science: Atropisomeric compounds are finding increasing applications in the development of advanced materials with unique optical and electronic properties. The rotational barrier influences the conformational dynamics and, consequently, the material's properties.
This guide will provide a robust framework for accurately determining this critical parameter for 1,1'-bianthracene.
Experimental Determination: Dynamic NMR Spectroscopy
Dynamic Nuclear Magnetic Resonance (DNMR) spectroscopy is a powerful technique for studying the kinetics of dynamic processes, including bond rotations.[2][3] The method relies on the principle that the lineshape of an NMR spectrum is sensitive to the rate of exchange between different chemical environments.
The Underlying Principle of DNMR
In an atropisomeric system like 1,1'-bianthracene, certain protons will have different chemical shifts in the two enantiomeric conformations. At low temperatures, the rotation around the C1-C1' bond is slow on the NMR timescale, and separate signals for these protons in each atropisomer will be observed. As the temperature is increased, the rate of rotation increases. When the rate of interconversion becomes comparable to the difference in the resonance frequencies of the exchanging protons, the individual signals broaden, coalesce into a single broad peak, and eventually sharpen into a time-averaged singlet at higher temperatures. By analyzing the changes in the lineshape as a function of temperature, we can extract the rate constants for the rotational process at different temperatures.
Experimental Protocol for DNMR Analysis of 1,1'-Bianthracene
The following protocol outlines the steps for determining the rotational energy barrier of 1,1'-bianthracene using DNMR.
Step 1: Sample Preparation
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Synthesize and purify 1,1'-bianthracene. A common synthetic route involves the Ullmann coupling of 1-iodoanthracene.
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Dissolve a known concentration of 1,1'-bianthracene in a suitable deuterated solvent. The choice of solvent is critical as it must have a high boiling point to allow for a wide temperature range and should not interact strongly with the analyte. Tetrachloroethane-d2 or dimethyl sulfoxide-d6 are often suitable choices.
Step 2: Variable Temperature NMR Data Acquisition
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Acquire a series of ¹H NMR spectra of the sample over a wide range of temperatures. Start from a low temperature where the rotation is slow and distinct signals for the atropisomers are observed, and incrementally increase the temperature until the signals have coalesced and sharpened.
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At each temperature, allow the sample to equilibrate for several minutes to ensure thermal homogeneity.
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Carefully calibrate the temperature of the NMR probe at each setpoint using a standard calibration sample (e.g., methanol or ethylene glycol).
Step 3: Data Analysis - Lineshape Analysis and the Eyring Equation
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Lineshape Analysis: The rate constants (k) for the rotational interconversion at each temperature are determined by fitting the experimental spectra to theoretical lineshapes calculated using the Bloch equations modified for chemical exchange.[4] Specialized software packages are available for this purpose. The key parameters to be determined from the spectra are the chemical shift difference between the exchanging sites (Δν) in the absence of exchange and the rate constant (k).
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The Eyring Equation: The relationship between the rate constant (k) and the Gibbs free energy of activation (ΔG‡), which represents the rotational energy barrier, is described by the Eyring equation:[5][6]
k = (κ * kB * T / h) * e(-ΔG‡ / RT)
Where:
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k is the rate constant
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κ is the transmission coefficient (usually assumed to be 1)
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kB is the Boltzmann constant
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T is the absolute temperature in Kelvin
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h is the Planck constant
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R is the ideal gas constant
The Eyring equation can be rearranged to solve for ΔG‡:
ΔG‡ = -RT * ln(k * h / (κ * kB * T))
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Eyring Plot: To determine the enthalpy (ΔH‡) and entropy (ΔS‡) of activation, the Eyring equation can be expressed in a linear form:
ln(k/T) = -ΔH‡/R * (1/T) + ln(kB/h) + ΔS‡/R
A plot of ln(k/T) versus 1/T (an Eyring plot) will yield a straight line with a slope of -ΔH‡/R and a y-intercept of ln(kB/h) + ΔS‡/R.[5]
Visualization of the DNMR Workflow
Caption: Workflow for calculating the rotational energy barrier using DFT.
Data Presentation and Comparison
A crucial aspect of this investigation is the comparison of the experimental and computational results. This allows for a validation of the computational model and provides a more complete understanding of the rotational dynamics of 1,1'-bianthracene.
Tabulated Results
| Parameter | Experimental (DNMR) | Computational (DFT) |
| Rotational Energy Barrier (ΔG‡) | To be determined | ~44.2 kcal/mol (~185 kJ/mol) [7] |
| Enthalpy of Activation (ΔH‡) | Determined from Eyring plot | Calculated from frequency analysis |
| Entropy of Activation (ΔS‡) | Determined from Eyring plot | Calculated from frequency analysis |
| Ground State Dihedral Angle | Not directly measured | Calculated from optimization |
| Transition State Dihedral Angle | Not directly measured | Calculated from optimization |
Note: The computational value is for 9,9'-bianthryl, a closely related isomer. An experimental value for 1,1'-bianthracene is needed for a direct comparison.
Conclusion and Future Directions
This guide has provided a comprehensive overview of the experimental and computational methodologies for determining the rotational energy barrier of 1,1'-bianthracene. The combination of Dynamic NMR spectroscopy and Density Functional Theory offers a powerful approach to not only quantify this critical parameter but also to gain a deeper understanding of the underlying molecular dynamics.
Future work should focus on obtaining a precise experimental value for the rotational energy barrier of 1,1'-bianthracene using the DNMR protocol outlined herein. This will serve as a crucial benchmark for further refining computational models. Additionally, investigating the effect of substituents on the anthracene rings on the rotational barrier would provide valuable insights for the rational design of novel atropisomeric ligands, drugs, and materials.
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